

6-Iodo-1H-indol-4-amine molecular weight and formula.

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Compound of Interest

Compound Name: 6-Iodo-1H-indol-4-amine

Cat. No.: B1343685

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6-Iodo-1H-indol-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic approach for **6-Iodo-1H-indol-4-amine**, a substituted indole of interest in medicinal chemistry and drug discovery. Indole scaffolds are core structures in numerous biologically active compounds, and the introduction of iodo- and amino- moieties can significantly influence their pharmacological profiles.

Core Molecular Data

The fundamental molecular characteristics of **6-Iodo-1H-indol-4-amine** are summarized below.

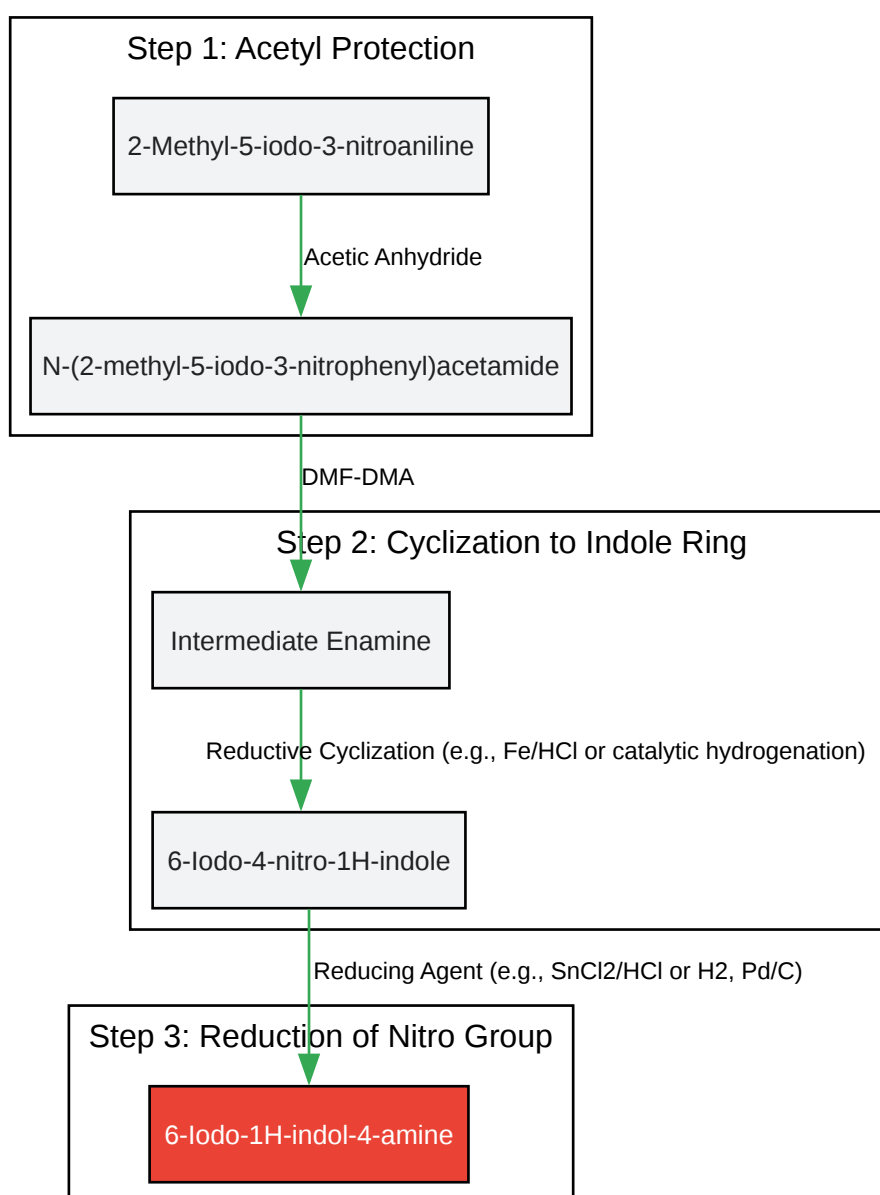
Property	Value	Source
Molecular Formula	C ₈ H ₇ IN ₂	[1]
Molecular Weight	258.06 g/mol	[2]
CAS Number	885520-58-1	[2] [3]

Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **6-Iodo-1H-indol-4-amine** is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of substituted indoles, particularly the synthesis of 4-aminoindoles. The following proposed workflow starts from a suitable nitroaniline precursor.

Proposed Synthetic Workflow

Proposed Synthesis of 6-Iodo-1H-indol-4-amine



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Caption: Proposed synthetic pathway for **6-Iodo-1H-indol-4-amine**.

Experimental Methodology

The following is a generalized experimental protocol based on analogous syntheses of 4-aminoindoles.

Step 1: Protection of the Amino Group The synthesis would likely commence with the protection of the amino group of a suitable starting material, such as 2-methyl-5-iodo-3-nitroaniline. This can be achieved by reacting the starting material with acetic anhydride.

Step 2: Formation of the Indole Ring The protected aniline derivative would then undergo a cyclization reaction to form the indole ring. A common method involves reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by reductive cyclization. This cyclization can be accomplished using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group at the 4-position to an amine. This transformation can be carried out using standard reducing agents, for instance, tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with hydrogen gas over a palladium on carbon catalyst.

Purification: Each step would necessitate appropriate workup and purification procedures, such as extraction and column chromatography, to isolate the desired product. Analytical techniques including NMR, HPLC, and mass spectrometry would be essential to confirm the structure and purity of the intermediates and the final product.

Potential Biological Significance

While the specific biological activity of **6-Iodo-1H-indol-4-amine** is not yet well-characterized, the indole nucleus is a prominent scaffold in a vast array of biologically active molecules. The presence and position of substituents on the indole ring play a crucial role in determining the compound's pharmacological properties.

- **Aminoindoles:** The 4-aminoindole moiety is a key structural feature in compounds with diverse biological activities, including potential applications in oncology and as kinase inhibitors.

- Iodoindoles: The incorporation of iodine can modulate the lipophilicity and metabolic stability of a molecule. Furthermore, the iodine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of more complex derivatives.

Given these general observations, **6-Iodo-1H-indol-4-amine** represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

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References

- 1. rsc.org [rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 885520-58-1|6-Iodo-1H-indol-4-amine|BLD Pharm [bldpharm.com]
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